7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (7CP2PPT) is a novel small molecule that has been investigated for its potential applications in the scientific research field. It is a heterocyclic compound and belongs to the class of pyrimidine derivatives. 7CP2PPT has been studied for its biological activities and has shown promising results in the areas of anti-inflammatory, anti-cancer, and anti-viral activities.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Thienoquinolines and Thienopyrimidine Derivatives : A study by Abdel-rahman, Awad, and Bakhite (1992) described the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives. These compounds, through various chemical reactions, yielded derivatives with potential for further biological evaluation (Abdel-rahman, Awad, & Bakhite, 1992).
Antimicrobial and Anti-inflammatory Agents : Tolba et al. (2018) synthesized new thieno[2,3-d]pyrimidine heterocyclic compounds, tested as antimicrobial and anti-inflammatory agents, showing remarkable activity against fungi and bacteria, which underscores the therapeutic potential of such derivatives (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Antimycobacterial Activity : Research by Biava et al. (2008) on 1,5-diphenylpyrrole derivatives, including structures similar to thieno[3,2-d]pyrimidine, highlighted their antimycobacterial activity, indicating potential in combating Mycobacterium tuberculosis (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Anticancer Potential : A significant study on thieno[2,3-d]pyrimidine derivatives by Li et al. (2021) found that specific compounds showed potent VEGFR3 inhibition, offering a promising avenue for metastatic breast cancer treatment. This underscores the anticancer potential of thieno[3,2-d]pyrimidine derivatives (Li, Yang, Zhang, Tang, Yang, Wang, Chen, Liu, Zhang, & Liang, 2021).
Serotonin 5-HT6 Receptor Antagonists : Ivachtchenko et al. (2010) synthesized 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, showing high affinity and selectivity as 5-HT6 receptor ligands, indicating potential for neurological and psychiatric disorder treatments (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).
properties
IUPAC Name |
7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c23-16-6-4-5-15(13-16)18-14-29-20-19(18)24-22(25-21(20)28)27-11-9-26(10-12-27)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVDMGHRQLXUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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